molecular formula C22H17FO2 B4937835 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol

4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol

Cat. No.: B4937835
M. Wt: 332.4 g/mol
InChI Key: YQNRWDFBGOHZLY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol is an organic compound that features a fluorophenyl group, two phenyl groups, and a butyne diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the coupling of 4-fluorophenylacetylene with diphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the butyne diol structure can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenyl isothiocyanate
  • 4-Fluorophenibut
  • 4-Fluoroamphetamine

Uniqueness

Compared to similar compounds, 4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol is unique due to its specific combination of a fluorophenyl group and a butyne diol structure.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO2/c23-20-13-11-17(12-14-20)21(24)15-16-22(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRWDFBGOHZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C2=CC=C(C=C2)F)O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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